molecular formula C44H72O36 B12053815 beta-Cyclodextrin, 6A-acetate CAS No. 131991-46-3

beta-Cyclodextrin, 6A-acetate

Cat. No.: B12053815
CAS No.: 131991-46-3
M. Wt: 1177.0 g/mol
InChI Key: HECSPEHQYGRENG-LZITWAFGSA-N
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Description

Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin are derivatives of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven D-glucose units linked by alpha-1,4-glycosidic bonds. These compounds are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications, including pharmaceuticals, food, and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin are typically synthesized through the acetylation of beta-cyclodextrin. The process involves the reaction of beta-cyclodextrin with acetic anhydride in the presence of a base such as pyridine or sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective acetylation at specific hydroxyl groups .

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The products are then purified through techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin undergo various chemical reactions, including:

Common Reagents and Conditions

    Acetic Anhydride: Used for acetylation reactions.

    Pyridine or Sodium Hydroxide: Used as bases in acetylation reactions.

    Acids or Bases: Used for hydrolysis reactions.

Major Products Formed

Mechanism of Action

The primary mechanism by which Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin exert their effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates guest molecules, thereby enhancing their solubility and stability. This inclusion complex formation is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    Beta-Cyclodextrin: The parent compound, which lacks acetyl groups.

    Triacetyl-beta-cyclodextrin: A derivative with three acetyl groups.

    Succinyl-beta-cyclodextrin: A derivative with succinyl groups.

Uniqueness

Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin are unique due to their selective acetylation, which imparts specific properties such as enhanced solubility and the ability to form stable inclusion complexes with a variety of guest molecules. These properties make them particularly valuable in applications requiring precise molecular recognition and separation .

Properties

CAS No.

131991-46-3

Molecular Formula

C44H72O36

Molecular Weight

1177.0 g/mol

IUPAC Name

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methyl acetate

InChI

InChI=1S/C44H72O36/c1-9(51)66-8-16-37-23(58)30(65)44(73-16)79-36-15(7-50)71-42(28(63)21(36)56)77-34-13(5-48)69-40(26(61)19(34)54)75-32-11(3-46)67-38(24(59)17(32)52)74-31-10(2-45)68-39(25(60)18(31)53)76-33-12(4-47)70-41(27(62)20(33)55)78-35-14(6-49)72-43(80-37)29(64)22(35)57/h10-50,52-65H,2-8H2,1H3/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m1/s1

InChI Key

HECSPEHQYGRENG-LZITWAFGSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O

Canonical SMILES

CC(=O)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O

Origin of Product

United States

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